2,3'-Bipyridine, 1,1'-dioxide
Description
Significance of Bipyridine N-Oxide Scaffolds in Modern Coordination Chemistry
Bipyridine N-oxide scaffolds are of significant interest in modern coordination chemistry due to the introduction of the N-oxide group, which modifies the electronic and steric properties of the parent bipyridine ligand. The oxygen atom of the N-oxide group introduces an additional coordination site, allowing for a variety of binding modes and the formation of complexes with diverse geometries. wikipedia.org This versatility makes bipyridine N-oxides valuable ligands in the design of metal complexes for applications ranging from catalysis to photochemistry and materials science. The N-oxide functionality can also influence the redox properties of the resulting metal complexes.
General Overview of N,N'-Dioxide Ligands and their Unique Reactivity
N,N'-dioxide ligands, in general, are a class of compounds characterized by the presence of two N-oxide groups. These ligands are prized for their ability to act as powerful Lewis bases, which allows them to activate a variety of substrates in chemical reactions. thieme.de Chiral N,N'-dioxide ligands have proven to be particularly effective in asymmetric catalysis, where they can induce high levels of stereocontrol. thieme.de The reactivity of N,N'-dioxide ligands stems from the highly polar N-O bond, which can participate in various chemical transformations. researchgate.net These ligands can form stable complexes with a wide range of metal ions, leading to the construction of coordination polymers and other supramolecular architectures. researchgate.net
Distinctive Features and Potential of the 2,3'-Bipyridine (B14897) Isomer
The 2,3'-bipyridine isomer is an asymmetrical molecule, which distinguishes it from the more commonly studied 2,2'- and 4,4'-bipyridine (B149096) isomers. This asymmetry can lead to the formation of metal complexes with unique geometries and reactivity. The corresponding N,N'-dioxide, 2,3'-Bipyridine, 1,1'-dioxide, inherits this asymmetry, which could be exploited in the design of catalysts for stereoselective reactions. The relative positions of the nitrogen atoms in the 2,3'-isomer influence the chelation properties and the resulting coordination geometry around a metal center. While research on the 2,3'-isomer and its N,N'-dioxide is less extensive than on its symmetrical counterparts, its distinct structural features suggest a rich area for future investigation in coordination chemistry.
Current Landscape and Future Research Trajectories for this compound
The current research landscape for this compound is relatively unexplored compared to its 2,2'- and 4,4'- isomers. While general methods for the synthesis of bipyridine N,N'-dioxides exist, detailed studies focusing specifically on the 2,3'- isomer are scarce. researchgate.net Much of the existing literature on bipyridine N,N'-dioxides centers on their use in lanthanide complexes for luminescent materials and in transition metal complexes for catalysis. nih.govchemsrc.com
Future research on this compound is poised to make significant contributions. A primary focus should be the development of efficient and selective synthetic routes to this specific isomer. A thorough investigation of its coordination chemistry with a variety of transition metals and lanthanides is warranted to understand its binding modes and the properties of the resulting complexes. The asymmetry of the ligand could be particularly advantageous in asymmetric catalysis, and this potential should be systematically explored. Furthermore, the unique electronic and steric properties of its metal complexes could lead to novel applications in areas such as molecular sensing, photoredox catalysis, and the development of new materials with interesting magnetic or optical properties. The lack of extensive research on this compound represents a significant opportunity for new discoveries in coordination chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-2-(1-oxidopyridin-1-ium-3-yl)pyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-11-6-3-4-9(8-11)10-5-1-2-7-12(10)14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLJOWODFYYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C2=C[N+](=CC=C2)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90483585 | |
| Record name | 2,3'-Bipyridine, 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30651-23-1 | |
| Record name | 2,3'-Bipyridine, 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90483585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,3 Bipyridine, 1,1 Dioxide
Strategies for Direct N-Oxidation of Bipyridine Systems to Form Dioxides
The direct oxidation of the nitrogen atoms within the bipyridine framework is a primary route to N-oxide derivatives. For an unsymmetrical system like 2,3'-bipyridine (B14897), achieving the desired 1,1'-dioxide requires careful consideration of the reagents and reaction conditions to control the regioselectivity of the oxidation.
Oxidative Approaches Utilizing Peroxide Reagents
Peroxide-based reagents are commonly employed for the N-oxidation of heteroaromatic compounds, including bipyridines. Reagents such as hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. nih.govscielo.br The synthesis of bipyridine N,N'-dioxides often involves the use of these oxidants under controlled conditions. nih.gov For instance, the oxidation of 2,2'-bipyridine (B1663995) to its N,N'-dioxide can be achieved with a mixture of oleum-sulphuric acid and fuming nitric acid. scielo.br While specific conditions for 2,3'-bipyridine are not detailed in the provided results, the general principle involves the reaction of the bipyridine with a suitable peroxide, often in an acidic medium to facilitate the reaction. scielo.br The formation of the dioxide is dependent on the stoichiometry of the oxidizing agent and the reaction time. lboro.ac.uk
A common procedure involves dissolving the parent bipyridine in a suitable solvent and adding the peroxide reagent portion-wise at a controlled temperature. thieme.de The reaction progress is typically monitored by chromatographic techniques until the desired dioxide is formed.
Table 1: Examples of Peroxide-Based N-Oxidation of Bipyridines
| Bipyridine Isomer | Oxidizing Agent | Solvent | Conditions | Product | Yield | Reference |
| 2,2'-Bipyridine | Peracetic acid | Acetic Acid | 3 h | 2,2'-Bipyridine-1-oxide | 49% | scielo.br |
| 2,2'-Bipyridine | m-CPBA | Dichloromethane | 15 h | 2,2'-Bipyridine-1-oxide | 79% | scielo.br |
| 2,2'-Bipyridine | Oleum/H₂SO₄, HNO₃ | - | 100°C, 6 h | 2,2'-Bipyridine-N,N'-dioxide | 75% | scielo.br |
| Pyridine (B92270) | m-CPBA | - | Mild | Pyridine N-oxide | - | nih.gov |
Regioselective Considerations in Multi-N-Oxidation
Achieving regioselective N-oxidation is a critical challenge in the synthesis of unsymmetrical bipyridine dioxides like 2,3'-Bipyridine, 1,1'-dioxide. The electronic properties of the two pyridine rings in 2,3'-bipyridine are different, which can lead to preferential oxidation of one nitrogen atom over the other. The nitrogen on the 3-substituted ring is generally less sterically hindered and may be more susceptible to initial oxidation.
The search results discuss the regioselective functionalization of 2,2'-bipyridine through mono N-oxidation, which is a key step in preparing unsymmetrical derivatives. researchgate.net For unsymmetrical 4,4'-bipyridines, regioselective N-oxidation of the less substituted ring has been demonstrated. cnr.it This principle could be applied to 2,3'-bipyridine, where the electronic and steric environment of each nitrogen atom would direct the oxidation. For instance, electron-withdrawing groups on one ring can deactivate it towards oxidation, allowing for selective oxidation of the other ring. nih.gov Conversely, electron-donating groups would activate the ring towards oxidation. The choice of oxidant and reaction conditions can also influence the regioselectivity. researchgate.net
Cross-Coupling Approaches for Bipyridine Scaffold Assembly Precursors
An alternative strategy to direct oxidation involves the synthesis of the bipyridine scaffold through cross-coupling reactions, followed by N-oxidation. This approach allows for greater control over the substitution pattern of the final product.
Homocoupling and Heterocoupling Reactions in Pyridine Functionalization
The construction of the 2,3'-bipyridine skeleton can be achieved through various coupling reactions. Homocoupling reactions, such as the Ullmann and Wurtz couplings, are useful for synthesizing symmetrical bipyridines. mdpi.compreprints.org These methods typically involve the reaction of pyridyl halides in the presence of a metal catalyst or reducing agent. mdpi.com
For the synthesis of unsymmetrical bipyridines like the 2,3'-isomer, heterocoupling reactions are more relevant. The Suzuki, Negishi, and Stille coupling reactions are powerful methods for constructing C-C bonds between different pyridine rings. mdpi.compreprints.org For example, the Suzuki coupling involves the reaction of a pyridyl boronic acid or ester with a halopyridine, catalyzed by a palladium complex. mdpi.comresearchgate.net The Negishi coupling utilizes pyridyl zinc halides, which are known to couple efficiently with various halogen-substituted heterocycles. orgsyn.orgorgsyn.org Halides at the 3-position of a pyridine ring can participate in these coupling reactions to form 2,3'-bipyridines, although their reactivity may be lower than that of 2-halopyridines. orgsyn.orgorgsyn.org
Table 2: Overview of Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Key Reactants | Catalyst System | Product Type | Reference |
| Suzuki Coupling | Pyridyl boronic acid/ester + Halopyridine | Palladium catalyst | Symmetrical/Unsymmetrical | mdpi.comresearchgate.net |
| Negishi Coupling | Pyridyl zinc halide + Halopyridine | Palladium catalyst | Symmetrical/Unsymmetrical | orgsyn.orgorgsyn.org |
| Stille Coupling | Stannylpyridine + Halopyridine | Palladium catalyst | Symmetrical/Unsymmetrical | mdpi.com |
| Ullmann Coupling | Pyridyl halide | Copper or Palladium catalyst | Symmetrical | mdpi.compreprints.org |
Palladium-Catalyzed C-H Arylation for Bipyridine Synthesis
A more direct approach to constructing the bipyridine scaffold is through palladium-catalyzed C-H arylation. This method avoids the pre-functionalization of one of the pyridine rings (e.g., conversion to a boronic acid or organozinc reagent) and instead directly couples a C-H bond of one pyridine with a halopyridine. nih.gov The direct C-H arylation of pyridine N-oxides with halopyridines has been shown to be an efficient method for preparing substituted bipyridines. nih.gov Pyridine N-oxides with electron-withdrawing substituents have been found to give the best yields in these reactions. nih.gov
This methodology could be applied to the synthesis of a 2,3'-bipyridine precursor by coupling a suitably substituted pyridine N-oxide with a halopyridine. Subsequent oxidation of the second nitrogen atom would then yield the desired this compound. The site-selectivity of the C-H arylation is a key consideration in this approach. acs.orgresearchgate.net
Chiral Synthesis and Stereoselective Approaches to Bipyridine N,N'-Dioxides
The generation of chirality in bipyridine N,N'-dioxides can be a result of substitution on the pyridine rings or due to atropisomerism, where rotation around the C-C single bond between the two pyridine rings is restricted. Advanced synthetic methods focus on controlling this stereochemistry.
The synthesis of optically active bipyridine N,N'-dioxides often begins with the preparation of enantiomerically enriched pyridine N-oxide precursors. These precursors are then coupled to form the target bipyridine scaffold. Several strategies have been developed to obtain these crucial chiral building blocks.
One effective method involves the use of chiral auxiliaries derived from natural products or other readily available chiral sources. For instance, chiral N,N'-dioxide ligands have been successfully synthesized using L-proline as the starting material. cdnsciencepub.com These ligands, derived from the natural chiral pool, have proven effective in catalyzing asymmetric reactions. cdnsciencepub.com Another approach utilizes terpene-derived moieties, such as those from myrtenal, to introduce chirality. This strategy combines the structural benefits of axial chirality with the inherent stereochemistry of terpenes. nih.gov
A distinct strategy for creating enantiomerically pure axially chiral 2,2'-bipyridine N,N'-dioxides involves a resolution-epimerization sequence. In this method, racemic diols are esterified with an enantiomerically pure chiral diacid chloride, such as (R)-2,2'-bis(chlorocarbonyl)-1,1'-binaphthalene. This reaction forms a mixture of diastereomeric cyclic diesters. The kinetically favored diastereomer can then be epimerized to the thermodynamically more stable isomer, allowing for the isolation of a single diastereomer in high yield. Subsequent hydrolysis of the ester linkages yields the enantiomerically pure bipyridine N,N'-dioxide. chinesechemsoc.org While demonstrated for the 2,2'-isomer, this principle of diastereomeric resolution is applicable to the synthesis of other chiral bipyridine precursors.
The table below summarizes representative strategies for synthesizing enantiomerically enriched precursors for bipyridine N,N'-dioxides.
| Chiral Source/Strategy | Precursor Type | Target Application | Reference |
| L-Proline | Chiral N,N'-dioxide ligands | Asymmetric Henry reactions | cdnsciencepub.com |
| Terpenes (e.g., myrtenal) | Terpene-derived pyridine N-oxides | Atropisomeric bipyridine N,N'-dioxides | nih.gov |
| (R)-Binaphthalene derivative | Axially chiral 2,2'-bipyridine diols | Asymmetric allylation catalysts | chinesechemsoc.org |
Asymmetric oxidative dimerization is a powerful and direct method for constructing chiral bipyridine N,N'-dioxides from simpler chiral pyridine N-oxide precursors. This approach involves the C-H activation and subsequent coupling of two pyridine N-oxide molecules.
A highly practical and stereoselective method involves the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen (O₂) as the terminal oxidant. nih.gov This method is noted for its high chemo- and stereoselectivity. The process typically starts with the deprotonation of a chiral pyridine N-oxide at a low temperature to form a 2-lithiopyridine N-oxide intermediate. This organolithium species is then oxidized to induce dimerization. urfu.ru The key to the high stereoselectivity appears to be the formation of highly ordered organolithium aggregates where two pyridine units are pre-organized for C-C bond formation. urfu.ru This approach has been used to synthesize a series of 13 axially chiral bipyridine N,N'-dioxides in yields up to 75%. nih.gov
The choice of oxidant is critical. While molecular oxygen is efficient, other oxidants have been explored. For example, using iodine as the oxidant can lead to the formation of 2-iodopyridine (B156620) N-oxide as a significant byproduct, reducing the yield of the desired dimer. urfu.ru Metal catalysts can also mediate oxidative coupling. Cobalt-catalyzed oxidative dimerization of 2-phenylpyridines has been achieved using PhI(OAc)₂ as the oxidant, a process that is thought to proceed through the metalation of the cobalt catalyst followed by demetallation. iosrjournals.org
The outcomes of these dimerization reactions are sensitive to reaction conditions. Steric hindrance on the pyridine ring, reaction temperature, and the atmosphere can influence the preferred reaction pathway, sometimes favoring a nucleophilic addition/elimination route over oxidative coupling. urfu.ru This alternative pathway can be exploited for the synthesis of non-symmetrical bipyridines, though often with lower diastereoselectivity. nih.govurfu.ru
The table below highlights key features of asymmetric oxidative dimerization strategies.
| Method | Precursor | Oxidant/Catalyst | Key Features | Reference |
| Oxidative Coupling | Chiral 2-lithiopyridine N-oxides | O₂ (terminal oxidant) | Highly chemo- and stereoselective; forms ordered aggregates | nih.govurfu.ru |
| Oxidative Dimerization | Chiral pyridine N-oxides | I₂ | Competes with formation of 2-iodopyridine N-oxide byproduct | urfu.ru |
| Cobalt-Catalyzed Dimerization | 2-Phenylpyridines | Co-catalyst / PhI(OAc)₂ | Proceeds via metalation/demetallation pathway | iosrjournals.org |
| Electrochemical Dimerization | Chiral 2-lithiopyridine N-oxides | Electrochemical cell | Avoids formation of mono-N-oxide byproducts | urfu.ru |
Mechanistic Investigations of N-Oxide Formation Pathways
The synthesis of this compound first requires the N-oxidation of the two pyridine nitrogen atoms. The mechanism of pyridine N-oxidation is a fundamental process in heterocyclic chemistry. Generally, it involves the reaction of the nucleophilic nitrogen atom of the pyridine ring with an electrophilic oxygen source, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The reaction is typically a concerted process where the oxygen atom is transferred directly to the nitrogen.
The formation of the N-oxide has profound electronic consequences on the pyridine ring. The highly polar N-O bond increases the electron density on the oxygen atom, making it a potent nucleophile and Lewis base, while simultaneously making the α (C2/C6) and γ (C4) positions of the pyridine ring more electrophilic and susceptible to nucleophilic attack. scripps.edustackexchange.com This activation is a key mechanistic principle in the subsequent functionalization of pyridine N-oxides. stackexchange.com
When forming a bipyridine N,N'-dioxide, the oxidation of the first nitrogen atom influences the reactivity of the second. The introduction of the first N-oxide group is generally deactivating for electrophilic substitution on that ring but activates it for nucleophilic attack. The synthesis of dinitro-bipyridyl compounds, for instance, often proceeds by first forming the N,N'-dioxide, which facilitates the subsequent nitration before deoxygenation.
Mechanistic studies into the coupling reactions that form bipyridine N,N'-dioxides from monomeric precursors reveal competing pathways. One proposed mechanism for oxidative coupling involves a single-electron oxidation of a pre-formed organolithium dimer, which then collapses to form the C-C bond. urfu.ru An alternative pathway involves a nucleophilic addition-elimination sequence (SNAE), where the deprotonated N-oxide acts as a nucleophile, attacking the second N-oxide precursor. nih.govurfu.ru The dominant pathway is influenced by factors like steric hindrance and reaction temperature. urfu.ru In some palladium-catalyzed reactions, the homocoupling of pyridine N-oxide to form bipyridine N,N'-dioxide has been observed as a side reaction, suggesting that the N-oxide can participate in redox cycles involving the metal catalyst. fu-berlin.de
Coordination Chemistry of 2,3 Bipyridine, 1,1 Dioxide Complexes
Ligand Design Principles and Coordination Modes of Bipyridine N,N'-Dioxides
The design of ligands is fundamental to controlling the structure and function of coordination complexes. Bipyridine N,N'-dioxides are particularly versatile, capable of adopting several coordination modes which are dictated by the substitution pattern of the pyridine (B92270) rings and the nature of the metal center. rsc.org The presence of two N-oxide groups, which are potent metal binding sites, allows for significant flexibility in constructing both discrete molecules and extended polymeric structures. nih.govacs.org
Chelating Capabilities through N-Oxide Oxygen Atoms
The primary coordination feature of bipyridine N,N'-dioxides is the ability of the two N-oxide oxygen atoms to act as a bidentate chelating agent, forming a stable ring with a single metal ion. sci-hub.box This is well-documented for the 2,2'-bipyridine (B1663995) N,N'-dioxide analog, which readily forms a seven-membered chelate ring. sci-hub.box This chelation is driven by the strong electron-donating character of the N-oxide oxygen atoms. tandfonline.com
For 2,3'-Bipyridine (B14897), 1,1'-dioxide, the asymmetric disposition of the N-oxide groups means that chelation would result in a different, likely more strained, seven-membered ring compared to its 2,2'- counterpart. This inherent strain and unique bite angle can be exploited to fine-tune the steric and electronic environment of the metal center. Theoretical calculations comparing 2,2'-bipyridine (bipy) and 2,2'-bipyridyl-N,N'-dioxide (bipydiox) have shown that the binding energy of bipydiox to a zinc(II) ion is only slightly smaller than that of the non-oxidized bipy, indicating that the N-oxide groups form strong coordination bonds. researchgate.net
| Ligand Isomer | Typical Chelation Mode | Resulting Chelate Ring | Notes |
| 2,2'-Bipyridine, 1,1'-dioxide | Bidentate O,O'-chelation | 7-membered | Well-established; forms stable complexes with numerous transition metals. sci-hub.box |
| 2,3'-Bipyridine, 1,1'-dioxide | Bidentate O,O'-chelation | 7-membered (asymmetric) | The asymmetric geometry influences the coordination sphere and complex stability. |
| Bis(2-pyridyl-N-oxide)disulphide | Bidentate O,O'-chelation | 9-membered | Demonstrates that larger chelate rings are possible with related N-oxide ligands. tandfonline.com |
Bridging Ligand Functionality in Polynuclear Complexes
Beyond chelation, bipyridine N,N'-dioxides are highly effective as bridging ligands, linking two or more metal centers to construct polynuclear complexes and coordination polymers. nih.gov The ability of each N-oxide group to coordinate to a different metal ion is the basis for this functionality. The 4,4'-bipyridine-N,N'-dioxide isomer, with its linear and rigid structure, is a classic example of a spacer ligand used in crystal engineering to create extended 1D, 2D, and 3D networks. nih.govacs.org
The less rigid 2,2'-bipyridine N,N'-dioxide can also act as a bridging ligand, facilitated by the free rotation around the C-C bond connecting the two pyridine rings. researchgate.net This allows it to adopt a trans conformation suitable for bridging. The asymmetric nature of this compound makes it a particularly interesting candidate for forming heteropolynuclear complexes. The two N-oxide groups are in chemically distinct environments, which could allow for selective coordination to different metal ions, leading to ordered bimetallic assemblies.
Multidentate Coordination of Bipyridine N,N'-Dioxides
The term multidentate refers to the ability of a ligand to bind to a metal center through two or more donor atoms. Bipyridine N,N'-dioxides are archetypal bidentate ligands, but their functionality can be expanded. acs.orgmdpi.com By incorporating the bipyridine N,N'-dioxide moiety into larger molecular scaffolds, ligands with higher denticity can be designed. For instance, attaching these units to a central core can produce tripodal or other polydentate ligands capable of encapsulating metal ions. acs.org
Furthermore, the introduction of other functional groups onto the bipyridine N,N'-dioxide framework, such as carboxylates, can increase its denticity. The 2,2'-bipyridine-3,3'-dicarboxylic acid 1,1'-dioxide ligand, for example, utilizes both its N-oxide and carboxylate oxygen atoms to coordinate to lanthanide ions, acting as a versatile multidentate linker in the formation of complex three-dimensional frameworks. acs.org This highlights a powerful strategy in ligand design where the bipyridine N,N'-dioxide core serves as a platform for creating sophisticated, multifunctional ligands.
Metal-Ligand Interactions in Dioxo-Bipyridine Systems
The interaction between the metal ion and the bipyridine N,N'-dioxide ligand is governed by a combination of factors, including the size of the metal ion and the electronic interplay between the ligand and the metal center. These factors dictate the final coordination geometry, stability, and physicochemical properties of the resulting complex.
Influence of Metal Ionic Radius on Coordination Geometry
A fundamental principle in coordination chemistry is that the size of the metal ion significantly influences the structure of its complexes. rsc.org This is particularly evident in complexes with bipyridine N,N'-dioxides. Larger metal ions can accommodate a higher number of ligands or donor atoms, leading to higher coordination numbers. rsc.org Conversely, smaller metal ions tend to form complexes with lower coordination numbers due to increased steric repulsion between the ligands. rsc.org
This trend is clearly illustrated by a series of lanthanide (Ln) complexes with the analogous 2,2'-bipyridine-1,1'-dioxide. As one moves across the lanthanide series, the ionic radius systematically decreases (the "lanthanide contraction"). This has a direct structural impact on the [Ln(bipyO₂)₄]³⁺ complexes. For larger ions like Lanthanum (La), the coordination geometry is nearly a perfect cube. However, for smaller, heavier lanthanides like Lutetium (Lu), the increased steric crowding among the four bulky ligands forces a distortion of the coordination polyhedron toward a square antiprismatic geometry. zuj.edu.jo This demonstrates that the metal's ionic radius is a critical parameter in determining the final three-dimensional structure.
| Lanthanide Ion | Ionic Radius (Å) for CN=8 | Coordination Geometry in [Ln(bipyO₂)₄]³⁺ | Reference |
| La³⁺ | 1.16 | Nearly ideal cube | zuj.edu.jo |
| Nd³⁺ | 1.109 | Dodecahedron distorted towards a square antiprism | zuj.edu.jo |
| Yb³⁺ | 1.008 | Distorted square antiprism | rsc.org |
| Lu³⁺ | 0.977 | Slightly distorted square antiprism | zuj.edu.jo |
Electronic Effects of N,N'-Dioxide Coordination on Metal Centers
The coordination of a bipyridine N,N'-dioxide ligand has profound electronic effects on the metal center. The N-oxide groups are strong σ-donors, increasing the electron density at the metal. chinesechemsoc.org This can influence the redox properties, magnetic behavior, and photophysical characteristics of the complex. acs.orgcapes.gov.br
For example, the introduction of a 2,2'-bipyridine-N,N'-dioxide ligand into the coordination sphere of a Europium(III) ion, replacing coordinated water molecules, can lead to a dramatic enhancement of the metal's luminescence. researchgate.net This is attributed to several factors: the N,N'-dioxide ligand acts as a more efficient "antenna" to absorb light and transfer energy to the metal ion, and it eliminates non-radiative decay pathways associated with the O-H vibrations of water. researchgate.net This sensitization demonstrates a direct electronic interaction between the ligand's molecular orbitals and the f-orbitals of the lanthanide ion.
In transition metal complexes, the strong donor character of the N-oxide ligand can stabilize certain oxidation states and influence catalytic activity. chinesechemsoc.org The electronic properties of the ligand, which can be tuned by adding electron-donating or electron-withdrawing substituents to the pyridine rings, directly modulate the electronic structure of the metal center, thereby controlling its reactivity in processes like catalytic carbon dioxide reduction. chinesechemsoc.org The asymmetric nature of this compound offers a unique electronic profile compared to its symmetric isomers, which can be harnessed to create complexes with novel electronic and catalytic properties.
Spectroscopic Probes of Coordination Environments
The coordination of this compound to metal centers induces significant changes in its spectroscopic properties, which can be used to probe the coordination environment. Infrared (IR) and UV-visible (UV-Vis) spectroscopy are primary tools for this purpose.
In the infrared spectrum, the N-O stretching vibration is a key diagnostic marker. For the free 2,2'-bipyridine N,N'-dioxide ligand, this band appears at a certain frequency. Upon coordination to a metal ion, a significant shift in the N-O stretching frequency is observed. This shift is indicative of the formation of a coordinate bond between the oxygen atoms of the N-oxide groups and the metal center. For instance, in various metal complexes of 2,2'-bipyridine N,N'-dioxide, this band shifts to a lower wavenumber, confirming coordination.
UV-Vis spectroscopy also provides valuable insights into the electronic structure of the complexes. The free ligand exhibits characteristic π-π* transitions. Upon complexation, these bands can shift, and new charge-transfer bands may appear. For example, in complexes of 2,2'-bipyridine with various metal ions, broad absorption profiles are observed in the UV region, corresponding to the π-π* transitions on the bipyridine ligands. The position and intensity of these bands can be influenced by the nature of the metal ion and the solvent polarity. In some cases, metal-to-ligand charge-transfer (MLCT) bands can be observed, which are characteristic of the specific metal-ligand interaction.
Structural Characterization of Metal Complexes of Bipyridine N,N'-Dioxides
Crystallographic Analysis of Coordination Polyhedra and Bond Distances
X-ray crystallography is the definitive method for determining the three-dimensional structure of metal complexes of this compound. These studies reveal detailed information about the coordination polyhedra, bond lengths, and bond angles.
For related 2,2'-bipyridine N,N'-dioxide complexes, crystallographic data shows that the ligand typically acts as a chelating agent, binding to the metal center through both N-oxide oxygen atoms to form a seven-membered ring. The coordination geometry around the metal center can vary depending on the metal ion and other ligands present. For example, in a [Eu(hfa)3(bpyO2)]·0.5C6H6 complex (where bpyO2 is 2,2'-bipyridine-N,N'-dioxide), the europium ion is octa-coordinate with a severely distorted trigonal dodecahedron geometry. nih.gov The Eu-O bond distances in this complex are in the range of 2.36-2.44 Å. nih.gov In another example, a manganese(II) complex with three 2,2'-bipyridine-1,1'-dioxide ligands, Mn(bipyO2)32, exhibits an octahedral environment around the manganese(II) ion. researchgate.net
The bond distances between the metal and the oxygen atoms of the N-oxide groups are a key parameter obtained from crystallographic analysis. These distances provide a direct measure of the strength of the coordination bond. For instance, in zinc complexes with substituted bipyridine ligands, the Zn-N bond lengths have been observed to shorten upon reduction of the complex, reflecting a change in the electronic structure. acs.org
Conformational Changes and Geometric Distortions Upon Coordination
The free this compound ligand has a specific conformation in the solid state, which is often non-planar. Upon coordination to a metal ion, the ligand undergoes significant conformational changes to accommodate the geometric requirements of the metal's coordination sphere.
The dihedral angle between the two pyridine rings is a critical parameter describing the conformation of the bipyridine ligand. In the uncoordinated state, this angle is influenced by crystal packing forces. For example, in the solid state, 2,2'-bipyridine is planar and adopts a trans-conformation. nih.gov However, upon coordination, it must adopt a cis-conformation, which induces strain. nih.gov For 4,4'-dimethyl-2,2'-bipyridine (B75555) N-oxide, the dihedral angle between the two rings is 161.77°, while in the corresponding 1,1'-dioxide, the rotation is more pronounced, with a dihedral angle of 117.55°. unito.it
Coordination to a metal center can also induce geometric distortions in the ligand itself. For instance, in a [Cu(bpy)3]2+ complex, Jahn-Teller distortion leads to both elongated and compressed conformers, where the bipyridine ligands exhibit different degrees of planarity. acs.org In the compressed conformer, one of the bipyridine ligands is significantly less planar than the other two. acs.org These distortions are a result of the electronic interactions between the metal d-orbitals and the ligand orbitals.
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of metal complexes with this compound is governed by thermodynamic and kinetic principles. The stability of the resulting complexes is quantified by the stability constant (log K), while the speed at which the complex is formed is described by the reaction kinetics.
The stability of metal complexes with bipyridine-based ligands is influenced by several factors, including the nature of the metal ion, the solvent, and the specific isomer of the ligand. For example, the stability constants (log Ks) for the 1:1 complexes of a bipyridyl ligand with Zn2+, Ni2+, and Cu2+ were determined to be 6.56, 6.21, and 7.29, respectively, indicating that the Cu2+ complex is the most stable among the three. nih.gov It is generally observed that for a given ligand, the stability of the complexes follows the Irving-Williams series.
Kinetic studies provide information on the mechanism of complex formation. The rate of complexation can be influenced by factors such as the lability of the solvent molecules in the metal's coordination sphere and the steric properties of the ligand. For some systems, the kinetics of complex formation and dissociation can be studied using techniques like stopped-flow spectrophotometry. The rate of oxygen atom transfer reactions catalyzed by a molybdenum complex anchored to TiO2, which contains a bipyridine ligand, has been shown to increase with the concentration of the substrate and the photonic flux, highlighting the role of the bipyridine ligand in the reaction mechanism. scielo.org.co
Table of Compounds
| Compound Name |
| This compound |
| 2,2'-Bipyridine |
| 2,2'-Bipyridine N,N'-dioxide |
| [Eu(hfa)3(bpyO2)]·0.5C6H6 |
| Mn(bipyO2)32 |
| Zinc complexes with substituted bipyridine |
| [Cu(bpy)3]2+ |
| 4,4'-dimethyl-2,2'-bipyridine N-oxide |
| 4,4'-dimethyl-2,2'-bipyridine 1,1'-dioxide |
| Molybdenum complex anchored to TiO2 |
| Zn2+ complex with a bipyridyl ligand |
| Ni2+ complex with a bipyridyl ligand |
| Cu2+ complex with a bipyridyl ligand |
Spectroscopic Probes of Coordination Environments
The coordination of this compound to metal centers is effectively monitored through various spectroscopic techniques, primarily Infrared (IR) and UV-visible (UV-Vis) spectroscopy. These methods provide significant insights into the changes in the ligand's electronic and vibrational states upon complexation.
A key diagnostic feature in the IR spectrum is the N-O stretching vibration. For the uncomplexed ligand, this vibration appears at a characteristic frequency. Upon coordination to a metal ion through the N-oxide oxygen atoms, this band typically experiences a significant shift to a lower wavenumber. This shift is a direct confirmation of the formation of a metal-oxygen coordinate bond.
UV-Vis spectroscopy offers a window into the electronic transitions within the complex. The free ligand displays characteristic π-π* transitions. When the ligand coordinates to a metal, these absorption bands can shift in wavelength, and new bands, such as metal-to-ligand charge-transfer (MLCT) bands, may emerge. researchgate.net The nature of the metal ion and the solvent environment can influence the position and intensity of these bands. For instance, tris(2,2'-bipyridine) complexes with various divalent metal ions (Mn, Fe, Co, Ni, Cu, Zn) exhibit broad absorption profiles in the UV region, which are attributed to the π-π* transitions of the bipyridine ligands. acs.orgacs.org The ability to resolve the fine structure of these bands is enhanced in the gas phase at low temperatures, free from solvent interactions. acs.orgacs.org
Structural Characterization of Metal Complexes of Bipyridine N,N'-Dioxides
The precise three-dimensional arrangement of atoms in metal complexes of this compound is elucidated through structural characterization methods, with X-ray crystallography being the most definitive.
Crystallographic Analysis of Coordination Polyhedra and Bond Distances
Single-crystal X-ray diffraction studies provide detailed information regarding the coordination geometry, bond lengths, and angles within the metal complexes. In related complexes of 2,2'-bipyridine-N,N'-dioxide, the ligand typically functions as a chelating agent, binding to the metal center via both N-oxide oxygen atoms to form a seven-membered ring system. researchgate.net
The coordination number and polyhedron of the central metal ion are dependent on the specific metal and the stoichiometry of the complex. For example, in the complex [Eu(hfa)₃(bpyO₂)]·0.5C₆H₆, where 'hfa' is hexafluoroacetylacetonate and 'bpyO₂' is 2,2'-bipyridine-N,N'-dioxide, the europium ion is eight-coordinate, adopting a distorted trigonal dodecahedral geometry. nih.gov The Eu-O bond lengths in this structure fall within the range of 2.36–2.44 Å. nih.gov In another illustrative case, the homoleptic manganese(II) complex, Mn(bipyO₂)₃₂, features an octahedral coordination environment around the manganese ion, with the bipyO₂ ligands in a κ² coordination mode. researchgate.net The metal-oxygen bond distances are a critical parameter, offering a direct measure of the coordination bond's strength.
Conformational Changes and Geometric Distortions Upon Coordination
Upon complexation, the ligand undergoes notable conformational adjustments to satisfy the geometric preferences of the metal's coordination sphere. For instance, the N-oxide derivative, 4,4'-dimethyl-2,2'-bipyridine N-oxide, exhibits a dihedral angle of 161.77° between its pyridine rings, while the corresponding 1,1'-dioxide is even more twisted, with a dihedral angle of 117.55°. unito.it Coordination can also lead to geometric distortions within the ligand itself. A classic example is the Jahn-Teller distortion observed in some Cu(II) complexes, such as [Cu(bpy)₃]²⁺, which can result in both elongated and compressed conformers where the bipyridine ligands display varying degrees of planarity. acs.org
Thermodynamic and Kinetic Aspects of Complex Formation
The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors. The thermodynamic stability of the complexes is quantitatively expressed by their stability constants (log K), while kinetic studies provide insights into the rates and mechanisms of their formation and dissociation.
The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the specific isomeric form of the ligand. For a related bipyridyl ligand, the apparent stability constants (log Kₛ) for its 1:1 complexes with Zn²⁺, Ni²⁺, and Cu²⁺ were found to be 6.56, 6.21, and 7.29, respectively, indicating the highest stability for the copper complex in that particular system. nih.gov Generally, the stability of complexes with a given ligand and a series of divalent first-row transition metals follows the Irving-Williams series.
Kinetic investigations shed light on the mechanistic pathways of complex formation. The lability of the solvent molecules in the metal's primary coordination sphere and the steric attributes of the incoming ligand are crucial determinants of the reaction rate. In some instances, the kinetics of complexation can be explored using techniques like spectrophotometric titration. For example, the rate of an oxygen atom transfer reaction catalyzed by a molybdenum complex featuring a bipyridine ligand anchored to TiO₂ was observed to be dependent on the substrate concentration and the photonic flux, underscoring the ligand's role in the reaction kinetics. scielo.org.co
Catalytic Applications of 2,3 Bipyridine, 1,1 Dioxide Derivatives
Lewis Basicity and Organocatalysis by Bipyridine N,N'-Dioxides
The high Lewis basicity of bipyridine N,N'-dioxides, particularly the oxygen atoms of the N-oxide groups, makes them powerful organocatalysts. semanticscholar.orgthieme.de This property is central to their ability to activate various reagents, leading to highly selective and efficient bond-forming reactions. Chiral versions of these N,N'-dioxides have proven to be especially valuable in asymmetric synthesis. scispace.comnih.gov
Asymmetric Catalysis in C-C Bond Formation Reactions
Chiral bipyridine N,N'-dioxides are effective catalysts for asymmetric carbon-carbon bond formation, a cornerstone of modern synthetic organic chemistry. scispace.com They have been successfully employed in reactions such as the allylation, propargylation, and allenylation of aldehydes. researchgate.netresearchgate.netnih.gov For instance, in the asymmetric allylation of aldehydes using allyltrichlorosilane, chiral 2,2'-bipyridine (B1663995) N,N'-dioxide derivatives have demonstrated superior reactivity and stereocontrol compared to their mono-N-oxide counterparts, affording the corresponding homoallylic alcohols in good yields and with high enantioselectivities. thieme.de
A notable application is in the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral C2-symmetric bipyridine-N,N'-dioxide ligand in the presence of a nickel catalyst. nih.gov This protocol achieves high yields (85-97%) and excellent enantioselectivities (up to 99%) under mild conditions and with low catalyst loading. nih.gov
| Reaction Type | Catalyst System | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Allylation of Aldehydes | Chiral 2,2'-bipyridine N,N'-dioxide 4f / Allyltrichlorosilane | Good | Up to 75% | thieme.de |
| Michael Addition/Cyclization | Chiral C2-symmetric bipyridine-N,N'-dioxide L1 / Ni(OTf)2 | 85-97% | Up to 99% | nih.gov |
| Allylation of 4-methoxybenzaldehyde | Axially-chiral 2,2'-biquinoline (B90511) N,N'-dioxide 8a / Allyltrichlorosilane | - | Up to 96% | nih.gov |
Activation of Organosilicon Reagents in Stereoselective Transformations
The strong affinity of the N-oxide oxygen atoms for silicon makes bipyridine N,N'-dioxides ideal for activating organosilicon reagents in stereoselective transformations. researchgate.netnih.govscispace.com This activation involves the formation of hypervalent silicon species, which exhibit enhanced reactivity. thieme.de Chiral N-oxides are particularly effective in promoting asymmetric reactions involving organosilicon compounds, such as the addition of trimethylsilylcyanide to aldehydes and ketones, and the allylation of aldehydes with allyltrichlorosilanes. thieme.deresearchgate.net
The nucleophilic character of the N-oxide's oxygen atom, combined with silicon's high affinity for oxygen, provides the foundation for developing synthetic methods based on the nucleophilic activation of these reagents. nih.govencyclopedia.pub This has been demonstrated in various reactions, including propargylation and the ring-opening of meso-epoxides. researchgate.netresearchgate.net
Origin of Stereocontrol and Enantioselectivity in Catalytic Systems
The stereochemical outcome of reactions catalyzed by chiral bipyridine N,N'-dioxides is determined by the specific geometry of the transition state. In the case of the enantioselective propargylation of aromatic aldehydes with allenyltrichlorosilanes, density functional theory (DFT) calculations have been instrumental in elucidating the origin of stereoselectivity. nih.govacs.org
These studies have shown that the stereoselectivity arises primarily from through-space electrostatic interactions between the carbonyl carbon of the aldehyde and the chlorine ligands attached to the silicon atom in the hexacoordinate silicon intermediate. nih.govacs.org This is in contrast to earlier proposals that emphasized noncovalent aryl-aryl interactions between the aldehyde and the chiral ligand. nih.govacs.org The formation of a closed, chairlike transition state involving a hexacoordinate silicon intermediate is a key feature in these catalytic cycles. acs.org Computational models have been developed to predict the enantioselectivity of these reactions, providing valuable tools for catalyst design. nih.govacs.orgacs.org
Electrocatalysis Mediated by Metal-Bipyridine N,N'-Dioxide Complexes
Complexes formed between metal centers and bipyridine N,N'-dioxide ligands are active in electrocatalytic processes, most notably in the reduction of carbon dioxide. The electronic properties and structural framework of the bipyridine N,N'-dioxide ligand play a crucial role in the activity and stability of these electrocatalysts.
Carbon Dioxide Reduction Catalysis and Mechanisms
Metal complexes of bipyridine derivatives are well-established electrocatalysts for the reduction of carbon dioxide (CO2). researchgate.netsurfchem.dkrsc.org While much of the research has focused on 2,2'-bipyridine complexes, the principles extend to other isomers. The general mechanism involves the reduction of the metal complex, which then activates CO2. For instance, Group 6 metal complexes of the type [M(bpy)(CO)4] (where M = Cr, Mo, W) can electrochemically reduce CO2. researchgate.net The catalytic cycle is believed to involve the formation of a doubly reduced, five-coordinate species, [M(CO)3(bpy)]2−, as the active catalyst. researchgate.netnih.gov
The reduction of CO2 can lead to various products, with carbon monoxide (CO) often being the major product. surfchem.dk In some systems, formic acid is also produced. surfchem.dk The identity of the metal center significantly influences the product distribution. surfchem.dk For example, in the electrocatalytic reduction of CO2 by Re(I) and Ru(II) bipyridine complexes, CO is the main product, with some formic acid formation. surfchem.dk
Influence of Ligand Modifications on Electrocatalytic Activity
Modifying the bipyridine ligand is a key strategy for tuning the electrocatalytic activity of the corresponding metal complexes. rsc.orgacs.org Introducing bulky substituents on the bipyridine ligand can have a profound impact on the catalytic cycle. For example, using a bulky bipyridine ligand like 6,6'-dimesityl-2,2'-bipyridine in manganese carbonyl complexes was shown to prevent the dimerization of the catalyst during the reaction, a common deactivation pathway for simpler bipyridine complexes. acs.orgcapes.gov.brbohrium.com This modification led to the formation of the active anionic complex at a more positive potential. acs.org
Furthermore, the electronic properties of the ligand, influenced by substituents, affect the reduction potential of the catalyst and its interaction with CO2. nih.govosti.gov Computational studies have shown that the nature of the transition metal and the substituents on the bipyridine ligand determine the catalytic activity by influencing factors like the adsorption strength of CO and the energy of the d-band center of the metal. rsc.org These modifications provide a pathway to design more efficient and robust electrocatalysts for CO2 reduction. rsc.org
| Catalyst System | Ligand Modification | Observed Effect | Reference |
|---|---|---|---|
| Mn(mesbpy)(CO)3Br | Bulky 6,6'-dimesityl-2,2'-bipyridine (mesbpy) | Elimination of catalyst dimerization; formation of active species at a more positive potential. | acs.orgcapes.gov.br |
| [W(bpy-R)(CO)4] (R = H, CH3, tBu, OCH3, CF3, CN) | Electron-donating and -withdrawing substituents on bipyridine | Influences redox potentials and reactivity of the catalyst. | nih.gov |
| fac-Re(6,6'-(2-((trimethylammonio)-methyl)phenyl)-2,2'-bipyridine)(CO)3Cl | Pendent tetra-alkylammonium cations | Anodic shift in the electrocatalytic potential for CO2 reduction. | osti.gov |
Photocatalytic Systems Involving Bipyridine N,N'-Dioxides
Bipyridine N,N'-dioxides are a class of compounds that have garnered attention in the field of photocatalysis, primarily due to their unique electronic properties and ability to act as bridging ligands in the construction of photoactive coordination polymers and metal-organic frameworks (MOFs). These materials are of interest for applications such as the degradation of organic pollutants and the reduction of carbon dioxide.
Recent studies have explored the use of 4,4'-bipyridine-N,N'-dioxide (bpdo) in the synthesis of multifunctional coordination polymers. For instance, two-dimensional crystalline coordination polymers based on bpdo with zinc (II) and manganese (II) ions have been synthesized. These materials exhibit interesting photoresponsive behaviors, including photochromism and, in the case of the manganese-based polymer, photomagnetism. acs.org Such properties are intrinsically linked to the generation of charge-separated states upon light irradiation, a fundamental process in photocatalysis. The bpdo ligand in these structures demonstrates the ability to facilitate photo-induced electron transfer, a key step in photocatalytic cycles. acs.org
The photocatalytic degradation of organic pollutants is a significant area of research where bipyridine-based ligands have been employed. In one study, two coordination polymers synthesized from N-donor clusters and terephthalic acid were investigated for the degradation of ibuprofen (B1674241) under both solar and artificial irradiation. acs.org The incorporation of bipyridine-type ligands into such frameworks can enhance their photocatalytic efficiency. The mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals, upon photoexcitation of the material. acs.orgacs.org
Furthermore, the modification of semiconductor surfaces with bipyridine derivatives has been shown to enhance photocatalytic activity. For example, a titanium dioxide (TiO2) photocatalyst modified with a 4,4'-bipyridinium monolayer demonstrated improved efficiency in the degradation of various organic compounds. nih.gov The formation of supramolecular donor-acceptor complexes between the bipyridinium units and the organic substrates at the semiconductor surface was found to be a key factor in the enhanced performance. nih.gov
Table 1: Research Findings on Photocatalytic Systems with Bipyridine N,N'-Dioxide Derivatives
| Catalyst/System | Application | Key Findings | Reference |
| {[Zn(bpdo)(fum)(H₂O)₂]}n | Photoresponsive Material | Exhibits photochromism and white-light emission. | acs.org |
| {[Mn(bpdo)(fum)(H₂O)₂]}n | Photoresponsive Material | Shows photochromic behavior and photomagnetism. | acs.org |
| Coordination Polymers with N-donor clusters | Photocatalytic Degradation | Effective in the degradation of ibuprofen under solar and artificial light. | acs.org |
| 4,4'-bipyridinium-modified TiO₂ | Water Remediation | Enhanced degradation of π-donor organic compounds through supramolecular complex formation. | nih.gov |
Theoretical and Computational Investigations of 2,3 Bipyridine, 1,1 Dioxide
Electronic Structure Elucidation and Bonding Analysis
Understanding the electronic structure and bonding of 2,3'-Bipyridine (B14897), 1,1'-dioxide is crucial for predicting its reactivity and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations have been instrumental in this regard.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of bipyridine N-oxide systems. Various hybrid DFT functionals, such as B3LYP, B3PW91, B3P86, and PBE1PBE, have been employed to calculate properties like heats of formation (HOFs). For instance, studies on a series of pyridine (B92270) N-oxide compounds have shown that the B3PW91 method provides reliable HOFs. worldscientific.com DFT calculations have also been used to explore the charge distribution in isomeric bipyridyl-N,N'-dioxide ligands, revealing no significant differences in the charge distribution of the coordinating N-oxide groups in some cases. rsc.org
The choice of basis set in DFT calculations is also critical. The 6-31G** basis set is commonly used for pyridine N-oxide compounds. worldscientific.com Furthermore, DFT has been applied to study organometallic complexes containing 2,2'-bipyridine (B1663995) (bpy) ligands at different oxidation levels, providing detailed insights into their electronic structures. acs.org These studies have helped in understanding the role of the bipyridine N-oxide ligand as a weak π-acceptor. acs.org
| DFT Functional | Basis Set | Calculated Property | Reference |
|---|---|---|---|
| B3LYP, B3PW91, B3P86, PBE1PBE | 6-31G** | Heats of Formation (HOFs) | worldscientific.com |
| B3LYP | 6-31G+ | Charge Distribution | rsc.org |
| B3LYP | Not Specified | Electronic Structure of Organometallic Complexes | acs.org |
For higher accuracy in electronic structure determination, ab initio methods are employed. The CBS-4M method, an ab initio complete basis set method, has been used to calculate the heats of formation for pyridine N-oxide compounds. worldscientific.com Ab initio calculations have also been crucial in understanding the magneto-luminescent properties of Yb(III) nanomagnets containing 2,2'-bipyridine-1,1'-dioxide ligands, where they helped determine the character of the Yb(III) electronic ground states. acs.org These methods, while computationally more demanding than DFT, provide a benchmark for assessing the accuracy of different DFT functionals.
Excited State Dynamics and Photophysical Properties
The photophysical properties of bipyridine N-oxides are of significant interest for applications in areas like photocatalysis and light-emitting devices. Theoretical methods play a key role in understanding their behavior upon photoexcitation.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. It has been successfully applied to study the photophysical properties of various bipyridine-based systems. For instance, TD-DFT calculations have been used to predict the absorption spectra of ruthenium(II) bipyridine carbonyl complexes and europium(III) complexes incorporating bipyridine ligands. hzdr.debath.ac.uk These calculations help in assigning the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or intraligand π → π* transitions. acs.org In a study on a manganese(II) complex with 2,2'-bipyridine-1,1'-dioxide, TD-DFT calculations elucidated the charge transfer origin of a noticeable absorption in the visible range, confirming its MLCT nature. researchgate.netresearchgate.net
| System | Calculated Property | Key Finding | Reference |
|---|---|---|---|
| Ruthenium(II) bipyridine carbonyl complexes | UV-Vis Absorption Spectra | Predicted absorption bands in the UV and visible regions. | hzdr.de |
| Europium(III) complexes with bipyridine | Absorption Spectra | Understood the origin of electronic transitions. | bath.ac.uk |
| Manganese(II) complex with 2,2'-bipyridine-1,1'-dioxide | Absorption in the visible range | Confirmed the MLCT nature of the transition. | researchgate.netresearchgate.net |
| Ruthenium bipyridine-sensitized TiO2 cluster | MLCT Spectrum | Predicted weakly absorbing but long-lived MLCT states. | osti.gov |
Theoretical modeling is essential for understanding the mechanisms of energy and charge transfer in the excited states of bipyridine N-oxide systems. In covalent organic frameworks (COFs) containing metalated 2,2'-bipyridine, theoretical studies have shown that photo-generated electrons and holes tend to separate in the metal-center and the COF moiety after charge transfer. dtu.dk In ruthenium-bipyridine sensitized TiO2 clusters, embedded Complete Active Space Second-order Perturbation Theory (CASPT2) calculations have been used to predict long-lived metal-to-ligand charge-transfer (MLCT) states. osti.gov These studies provide insights into how factors like solvent and ligand substitution can control the excited-state relaxation pathways and lifetimes, which is crucial for designing efficient photocatalytic systems. dtu.dkrsc.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms and analyzing the structures of transition states. This is particularly valuable for reactions catalyzed by bipyridine N-oxide derivatives. For instance, computational studies have been instrumental in understanding the origin of stereoselectivity in asymmetric propargylation reactions catalyzed by chiral bipyridine N,N'-dioxides. acs.org By optimizing the transition-state structures, researchers can predict the stereochemical outcome of these reactions.
In the context of CO2 reduction catalysis, quantum chemical investigations on the reaction between CO2 and rhenium-bipyridine complexes have revealed the detailed potential energy surfaces and intrinsic reaction coordinates. researcher.life These studies have shown that the reaction proceeds through a cyclic transition state and have provided insights into the role of the bipyridine ligand in activating the catalyst. researcher.lifediva-portal.org Similarly, for the halogenation of bipyridine N-oxides catalyzed by palladium, computational studies can help rationalize the observed regioselectivity. acs.org By analyzing the energies of different possible transition states, the preferred reaction pathway can be determined.
Computational Design of Catalysts and Prediction of Stereoselectivity
The computational design of catalysts represents a significant advancement in chemical synthesis, allowing for the in silico screening and optimization of catalysts before their synthesis. Bipyridine N,N'-dioxides are a class of ligands that have been explored as powerful Lewis base catalysts for various asymmetric reactions.
Computational toolkits have been developed to automate the process of predicting stereoselectivities. For instance, the AARON (Automated Alkylation Reaction Optimizer for N-oxides) toolkit facilitates the automated optimization of transition-state structures for reactions involving axially chiral bipyridine N,N'-dioxides. acs.org This approach has been successfully used to predict the sense of stereoinduction for numerous catalysts in the allylation of benzaldehyde (B42025) with allyltrichlorosilanes. acs.org For 15 out of 18 catalysts studied, the predicted enantiomeric excesses (ee's) were in reasonable agreement with experimental results. acs.org
These computational models have also been used to assess the potential of bipyridine N,N'-dioxide catalysts for other transformations, such as the propargylation of benzaldehyde using allenyltrichlorosilanes. acs.org Such studies suggest that bipyridine N,N'-dioxides are an ideal scaffold for developing asymmetric propargylation catalysts, with computations guiding the rational design process. acs.org The success in predicting stereoselectivity stems from analyzing the relative energy barriers of competing transition states. acs.org This methodology provides a powerful platform for screening potential organocatalysts for these and related chemical reactions, moving beyond the traditional trial-and-error approach. acs.orgarxiv.org
| Catalyst Type | Reaction | Computational Finding | Reference |
| Axially Chiral Bipyridine N,N'-Dioxides | Allylation of Benzaldehyde | Predicted sense of stereoinduction for 18 catalysts; reasonable agreement with experimental ee's for 15 catalysts. | acs.org |
| Bipyridine N,N'-Dioxides | Propargylation of Benzaldehyde | Identified as a promising scaffold for the development of asymmetric catalysts through computational assessment. | acs.org |
Investigation of Electron Transfer Processes within Complexes
Electron transfer is a fundamental process in many chemical and biological systems, and understanding these mechanisms in metal complexes is crucial for applications in photocatalysis, solar energy conversion, and electrochemistry. osti.gov Theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of electron transfer processes in complexes containing bipyridine and its derivatives.
For the closely related 2,2'-bipyridyl-1,1'-dioxide (bipyO2), DFT and Time-Dependent DFT (TDDFT) calculations have been performed on its metal complexes to understand their electronic structure and the origin of absorption bands. researchgate.net In bismuth(III) bromide hybrids incorporating bipyO2, calculations revealed that the absorption in the visible range is due to charge transfer. researchgate.net Analysis of the hole and electron distributions associated with spin-allowed transitions confirmed the Metal-to-Ligand Charge Transfer (MLCT) nature of these excitations. researchgate.net
Furthermore, DFT calculations on a related manganese(III) complex, [Mn(bipyO2)3]²⁺, indicated that the geometry of the complex changes only slightly upon oxidation. researchgate.net This computational finding is consistent with the reversible electrochemical behavior observed experimentally, highlighting the predictive power of these theoretical methods. researchgate.net In other systems, such as ruthenium complexes with bipyridine ligands used in photodynamic therapy, DFT calculations have shown that electron transfer reactions are highly favorable thermodynamically, which is essential for their function. nih.gov
| Complex/System | Computational Method | Key Finding on Electron Transfer | Reference |
| 2,2'-Bipyridyl-1,1'-dioxide Bismuth(III) Hybrids | DFT/TDDFT | Absorption in the visible range originates from Metal-to-Ligand Charge Transfer (MLCT). | researchgate.net |
| [Mn(bipyO2)3]²⁺ | DFT | Minimal geometric change upon oxidation, consistent with reversible electrochemistry. | researchgate.net |
| [Ru(bpy)2(HAT)]²⁺ | DFT | Thermodynamics of excited state electron transfer reactions are highly favorable. | nih.gov |
| Tris(2,2'-bipyridine)osmium | Electrochemical Measurements | The redox potential of the Os³⁺/²⁺ couple defines the window for detectable analytes in photoluminescence-following electron-transfer (PFET) systems. | nih.gov |
Theoretical Exploration of Bipyridine-Mediated Nitrogen Reduction
The conversion of dinitrogen (N₂) into more useful compounds like ammonia (B1221849) (NH₃) is a critical industrial process, yet the high strength of the N≡N triple bond presents a significant challenge. nsf.govnih.govacs.org Theoretical chemistry offers a pathway to explore novel, metal-free systems for nitrogen reduction under milder conditions.
A molecular system for nitrogen reduction involving 2,3'-bipyridine has been explored using theoretical methods. nsf.govnih.govacs.org This system uses 2,3'-bipyridine as an anchor ligand for a diborane(4) (B1213185) reagent (Me₂B–BMe₂). nsf.gov DFT calculations (specifically with the wB97X-D functional) were used to investigate the reaction mechanism. nsf.gov The study proposes that the 2,3'-bipyridine ligand facilitates the cleavage of the B-B bond in the diborane, leading to transient, electron-rich boron species. nsf.govnih.govacs.org These species can then activate the strong N≡N triple bond of a complexed dinitrogen molecule. nsf.gov
| System | Computational Method | Finding | Energetics | Reference |
| 2,3'-Bipyridine-mediated N₂ reduction by diborane(4) | DFT (wB97X-D) | Bipyridine mediates B-B bond cleavage, creating reactive boron species that activate N₂. | Catalytic cycle energy span: 23 kcal/mol | nsf.govnih.govacs.org |
| 2,3'-Bipyridine-mediated N₂ reduction by diborane(4) | DFT (wB97X-D) | A catalytic cycle for the tetraboration of dinitrogen is feasible. | Overall reaction is exothermic by 80.5 kcal/mol. | nih.govacs.org |
Rational Ligand Design and Functionalization by Computational Methods
Computational methods are pivotal for the rational design of ligands, allowing chemists to tune the electronic and steric properties of molecules to achieve desired functions. nsf.govcnr.it By modeling the effects of different functional groups, researchers can predict how modifications to a ligand scaffold, such as bipyridine or its N-oxide derivatives, will impact the performance of the resulting complex in catalysis or materials applications. rsc.orgresearchgate.net
DFT studies have been employed to understand how the electronic properties of bipyridine ligands control the reactivity of the metal complexes they support. osti.gov For example, in a study of Rh(III) methyl complexes supported by bipyridyl ligands, it was found that the barrier to reductive functionalization was strongly dependent on the substituents on the bipyridine rings. osti.gov Electron-withdrawing groups (like -NO₂) on the bipyridine significantly lowered the reaction barrier, while electron-donating groups (like -NMe₂) increased it. osti.gov This correlation provides clear design principles for creating more active catalysts. osti.gov
Similarly, computational approaches are used to design robust linkers for attaching molecular catalysts to surfaces. rsc.org Ab initio simulations on 2,2'-bipyridine derivatives for attachment to silicon surfaces showed that the choice of functional groups on the linker was critical for stability. rsc.org These calculations can predict potential degradation pathways and guide the synthesis of more durable surface-modified electrodes. rsc.org The rational design of ruthenium complexes with functionalized bipyridine ligands has also led to photosensitizers with enhanced absorption properties for applications in photodynamic therapy. nih.gov These examples underscore the power of computational chemistry to guide the synthesis of new functional molecules by providing a deep understanding of structure-property relationships. osti.govnih.gov
| Research Area | Computational Approach | Principle of Rational Design | Reference |
| Catalysis (Rh-bpy complexes) | DFT | Functionalizing bipyridine with electron-withdrawing groups lowers activation barriers for reductive functionalization. | osti.gov |
| Surface Chemistry | Ab initio simulations | Computational screening of linker functional groups can predict the stability of surface-bound bipyridine catalysts. | rsc.org |
| Photosensitizers (Ru-bpy complexes) | In silico design | Functionalizing bipyridine with π-conjugated substituents can enhance light absorption properties for photodynamic therapy. | nih.gov |
| Organic Flow Batteries | DFT | Calculations of redox potential, pKa, and solubility help down-select promising functionalized 2,2'-bipyridine candidates. | researchgate.net |
Supramolecular Chemistry and Self Assembly of 2,3 Bipyridine, 1,1 Dioxide
Non-Covalent Interactions in Molecular Assemblies
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the assembly, stability, and function of molecular structures. nih.govacs.org For 2,3'-Bipyridine (B14897), 1,1'-dioxide, the key interactions that drive the formation of larger assemblies include hydrogen bonding, π-stacking, and metal-ligand coordination. The interplay of these forces, influenced by the ligand's unique asymmetry, can lead to the formation of pre-designed, ordered solids. iucr.org
The N-oxide groups are potent hydrogen bond acceptors. The oxygen atoms possess significant negative electrostatic potential, making them prime sites for forming strong hydrogen bonds with suitable donor molecules, such as water, alcohols, or even C-H groups activated by nearby electron-withdrawing functions. researchgate.net
In related systems like 4,4'-bipyridine-N,N'-dioxide, hydrogen bonds are crucial in building multidimensional architectures. researchgate.netrsc.org For instance, in the presence of co-crystallizing agents like water or organic acids, extensive networks of O-H···O hydrogen bonds are formed, linking individual bipyridine dioxide molecules into chains, sheets, or three-dimensional frameworks. iucr.orgresearchgate.net
For 2,3'-Bipyridine, 1,1'-dioxide, the two N-oxide groups are positioned asymmetrically. This geometry would likely lead to the formation of non-linear or kinked hydrogen-bonded chains, contrasting with the linear chains often seen with the 4,4'- isomer. This could encourage the self-assembly of complex, non-centrosymmetric supramolecular patterns.
Table 1: Potential Hydrogen Bond Interactions with this compound
| Donor Group | Interaction Type | Potential Structural Motif |
|---|---|---|
| Water (H₂O) | O-H···O | Hydrated crystal structures, bridging water molecules linking dioxide units. |
| Alcohols (R-OH) | O-H···O | Solvated structures, formation of co-crystals. |
| Activated C-H | C-H···O | Stabilization of crystal packing, formation of weaker directional links. |
The two pyridine (B92270) rings of this compound are electron-deficient aromatic systems, a characteristic enhanced by the electron-withdrawing N-oxide groups. This property makes them suitable for engaging in π-π stacking interactions, which are a significant force in the organization of solid-state structures. researchgate.net These interactions typically occur between electron-poor and electron-rich aromatic rings or between two electron-poor rings in an offset geometry to minimize electrostatic repulsion.
In the crystal structures of related metal complexes involving bipyridine N,N'-dioxides, π-π stacking interactions between adjacent ligands are frequently observed. rsc.org These interactions help to stabilize the crystal packing, often organizing the molecules into column-like arrays or layered arrangements. researchgate.net
The twisted conformation inherent to bipyridine systems, including the 2,3'- isomer, would influence the geometry of these π-stacking interactions. The angle between the two pyridine rings dictates the degree of overlap and the nature of the stacking, which could range from face-to-face (less common) to offset and edge-to-face arrangements. The asymmetry of the 2,3'- isomer could introduce a "lock-and-key" type of specificity in these interactions, favoring particular packing motifs over others.
The N-oxide oxygen atoms of this compound are excellent coordination sites for a wide variety of metal ions. wikipedia.org The formation of metal-ligand dative bonds is a powerful tool for constructing highly ordered and robust metallosupramolecular frameworks. Bipyridine N,N'-dioxides can act as either monodentate ligands (binding through one oxygen) or, more commonly, as bridging ligands that link two or more metal centers. researchgate.netcymitquimica.com
Studies on the 2,2'- and 4,4'- isomers have demonstrated their versatility in forming coordination polymers with diverse topologies, including 1D chains, 2D grids, and 3D networks. rsc.orgresearchgate.netacs.org The choice of metal ion, counter-anion, and solvent all play a crucial role in determining the final architecture. For example, lanthanide complexes with 2,2'-bipyridine-N,N'-dioxide have been shown to form octa-coordinate structures. nih.gov
Table 2: Coordination Behavior of Bipyridine N,N'-Dioxide Ligands
| Ligand Isomer | Symmetry | Typical Bridging Mode | Resulting Polymer Topology (Examples) |
|---|---|---|---|
| This compound | Asymmetric | Kinked/Angular | Potentially helical or complex non-regular networks |
| 2,2'-Bipyridine (B1663995), 1,1'-dioxide | Symmetric (C₂) | Chelating or Bridging | Discrete complexes, 1D chains sci-hub.box |
Formation of Ordered Supramolecular Structures
The creation of ordered supramolecular structures from this compound is a process of molecular self-organization guided by the non-covalent interactions discussed previously. Crystal engineering principles can be applied to predict and control the resulting solid-state architecture. By carefully selecting complementary molecules (e.g., hydrogen-bond donors) or metal ions, it is possible to direct the assembly towards a desired topology. rsc.org
For instance, co-crystallization with di- or tri-carboxylic acids could lead to the formation of open frameworks held together by strong O-H···O hydrogen bonds, where the bipyridine dioxide acts as a "strut" of specific length and angle. Similarly, reaction with metal salts that favor specific coordination geometries (e.g., tetrahedral, square planar, or octahedral) could produce predictable 1D, 2D, or 3D coordination polymers. researchgate.net The asymmetry of the 2,3'- isomer is a key design element, providing a route to structures that are not accessible with more conventional, symmetric linkers.
Self-Assembly Processes Directed by this compound
Self-assembly is the spontaneous organization of components into ordered structures without external guidance. core.ac.uk this compound is a prime candidate for directing such processes due to its well-defined interaction sites and specific geometry. The information encoded in the molecule—the position of its hydrogen bond acceptors, the shape of its aromatic surfaces, and the angle between its coordination vectors—determines the outcome of the assembly. scielo.br
A key concept in self-assembly is sequential complexation, where different binding sites are addressed in a specific order. researchgate.netscielo.br With this compound, one could envision a process where metal coordination first establishes a primary framework, which then organizes itself further through weaker hydrogen bonding and π-stacking interactions to achieve a final, stable supramolecular state. The unique, asymmetric disposition of the N-oxide groups ensures that the molecule will act as a directional, non-centrosymmetric building block, making it a valuable tool for constructing complex and potentially functional supramolecular systems.
Electrochemical Behavior and Applications of 2,3 Bipyridine, 1,1 Dioxide
Redox Potentials and Electron Transfer Processes
The determination of redox potentials is fundamental to understanding the electrochemical behavior of a molecule, indicating the energy levels of its frontier molecular orbitals and its propensity to accept or donate electrons. For bipyridine N-oxides, the introduction of N-oxide groups generally makes the compound harder to oxidize and easier to reduce compared to the parent bipyridine. The N-oxide groups are electron-withdrawing, which stabilizes the Highest Occupied Molecular Orbital (HOMO) and destabilizes the Lowest Unoccupied Molecular Orbital (LUMO).
Studies on related isomers, such as 2,2'-bipyridine (B1663995) 1,1'-dioxide, show slight redox activity at potentials greater than +1.5 V, a behavior attributed to the electronic destabilization caused by the second N-oxide group. However, specific redox potential values for the one- or two-electron reduction or oxidation of 2,3'-Bipyridine (B14897), 1,1'-dioxide are not documented in the available search results. Electron transfer processes, whether they are single or multiple electron steps and their reversibility, would be key parameters, but these have not been reported for this specific isomer.
Cyclic Voltammetry and Spectroelectrochemical Studies
Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of electroactive species. A CV experiment on 2,3'-Bipyridine, 1,1'-dioxide would provide crucial information on its reduction and oxidation potentials, the stability of the resulting charged species, and the kinetics of the electron transfer processes. For other bipyridine derivatives and their metal complexes, CV is routinely used to characterize these properties. utexas.eduacs.org
Spectroelectrochemistry, which combines electrochemical and spectroscopic (e.g., UV-Vis, IR, or EPR) techniques, allows for the in-situ characterization of species generated at the electrode. This method would be invaluable for identifying the products of the reduction or oxidation of This compound , such as radical ions or other intermediates. While the methodology is well-established for related compounds, utexas.edu specific spectroelectrochemical studies on this particular isomer are absent from the available literature.
Generation and Characterization of Radical Species Derived from Bipyridine N-Oxides
The reduction of bipyridine N-oxides can lead to the formation of radical anions. The generation of these radical species can be achieved through electrochemical methods, and their characterization is often performed using Electron Paramagnetic Resonance (EPR) spectroscopy, complemented by computational studies. Research on pyridine (B92270) N-oxides has shown they can be precursors to radicals under certain conditions. rsc.orglibretexts.org The stability and electronic structure of the radical anion of This compound would be significantly influenced by the asymmetric placement of the N-oxide groups, which affects the delocalization of the unpaired electron. However, there are no specific reports in the search results on the successful generation and spectroscopic characterization of a radical anion or cation derived from This compound .
Influence of Ligand Structure on Electrochemical Activity and Stability
The structure of bipyridine ligands, including the substitution pattern and isomeric form, has a profound impact on their electrochemical properties. For bipyridine N-oxides, the position of the N-oxide groups alters the molecule's symmetry, dipole moment, and electronic properties, which in turn dictates its redox potentials and the stability of its redox-generated species. The asymmetry of This compound , in contrast to the more symmetric 2,2'- and 4,4'- isomers, would likely result in a unique electrochemical signature. This asymmetry could influence its coordination chemistry and the stability of any resulting radical ions. Comparative studies across different isomers are essential to delineate these structure-property relationships, but such a study including the 2,3'-dioxide isomer is not available in the provided search results.
Advanced Spectroscopic Characterization of 2,3 Bipyridine, 1,1 Dioxide and Its Complexes
Vibrational Spectroscopy (IR, Raman) for Structural and Functional Group Analysis
Vibrational spectroscopy is a fundamental tool for identifying functional groups and elucidating the molecular structure of 2,3'-Bipyridine (B14897), 1,1'-dioxide. The formation of the N-oxide groups and coordination to metal centers would induce significant and observable shifts in the vibrational frequencies of the parent bipyridine ligand.
Infrared Absorption Spectroscopy in the Mid and Far-Infrared Regions
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For 2,3'-Bipyridine, 1,1'-dioxide, specific vibrational modes would be of particular interest. The N-O stretching vibration (ν(N-O)) is a key diagnostic peak for N-oxides and typically appears in the 1200-1300 cm⁻¹ region. The exact position of this band would be sensitive to the electronic environment and any intermolecular interactions.
Another important vibration is the N-O bending mode (δ(N-O)), expected around 800-850 cm⁻¹. Upon complexation with a metal ion, the ν(N-O) band is expected to shift, typically to a lower frequency (a negative or "red" shift), due to the coordination of the oxygen atom to the metal. This shift indicates a weakening of the N-O bond as electron density is drawn towards the metal center. In the far-infrared region (typically below 600 cm⁻¹), new bands corresponding to the metal-oxygen (M-O) stretching vibrations would appear, providing direct evidence of complex formation.
Analysis of the aromatic C-H and C=C/C=N ring stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively, would also provide insight. Changes in these modes upon N-oxidation and subsequent complexation would reflect the redistribution of electron density within the pyridine (B92270) rings.
Illustrative Data Table for Infrared Spectroscopy
No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free Ligand) | Observed Wavenumber (cm⁻¹) (Complex) | Shift (Δν, cm⁻¹) |
| ν(N-O) stretch | Data not available | Data not available | Data not available |
| δ(N-O) bend | Data not available | Data not available | Data not available |
| Ring Breathing | Data not available | Data not available | Data not available |
| ν(M-O) stretch | Not applicable | Data not available | Not applicable |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are Raman active may be IR inactive, and vice versa. While this compound is not centrosymmetric, Raman spectroscopy would still be invaluable for observing vibrations that might be weak in the IR spectrum.
The symmetric stretching vibrations of the bipyridine rings are typically strong in the Raman spectrum. The ring breathing modes, which involve the expansion and contraction of the pyridine rings, are particularly sensitive to substitution and coordination. Shifts in these modes upon N-oxide formation and complexation would be indicative of structural and electronic changes. The N-O stretching vibration is also observable in Raman spectra. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be used to selectively enhance vibrations coupled to the electronic transition, providing detailed insight into the nature of the chromophore.
Illustrative Data Table for Raman Spectroscopy
No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Free Ligand) | Observed Wavenumber (cm⁻¹) (Complex) | Shift (Δν, cm⁻¹) |
| Symmetric Ring Stretch | Data not available | Data not available | Data not available |
| Ring Breathing | Data not available | Data not available | Data not available |
| ν(N-O) stretch | Data not available | Data not available | Data not available |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Insights
Electronic spectroscopy probes the electronic structure of the molecule by measuring transitions between electronic energy levels.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound would be expected to show intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic pyridine rings. Compared to the parent 2,3'-bipyridine, the position and intensity of these bands would be altered by the presence of the N-oxide groups, which can act as either electron-donating or electron-withdrawing groups depending on the electronic transition.
Upon formation of metal complexes, new absorption bands may appear. For complexes with transition metals, these could include metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are often found in the visible region and are responsible for the color of many such complexes. The energy of these charge-transfer bands provides information about the relative energies of the metal and ligand orbitals.
Fluorescence and Emission Spectroscopy for Excited State Characterization
Fluorescence spectroscopy provides information about the excited states of a molecule. If this compound is fluorescent, its emission spectrum would reveal the energy of its lowest singlet excited state (S₁). The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process.
For lanthanide complexes of this compound, a key photophysical process is antenna-effect sensitization. In this mechanism, the bipyridine dioxide ligand would absorb UV light (the "antenna"), undergo intersystem crossing to its triplet state, and then transfer this energy to the lanthanide ion, which then emits light via its characteristic f-f transitions. The efficiency of this process would depend on the energy alignment of the ligand's triplet state and the emissive level of the lanthanide ion. The phosphorescence spectrum of the corresponding Gadolinium(III) complex could be used to determine the triplet state energy of the ligand. nih.gov
Illustrative Data Table for Electronic Spectroscopy
No experimental data is available in the searched literature. The table below is for illustrative purposes only.
| Compound/Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Data not available | Data not available | Data not available |
| [M(2,3'-bipyO₂)n]X | Data not available | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in both solution and the solid state. For this compound, ¹H and ¹³C NMR would be essential.
The ¹H NMR spectrum would show distinct signals for each of the aromatic protons. The chemical shifts of these protons, particularly those adjacent to the nitrogen atoms (α-protons), would be significantly affected by N-oxidation. Typically, these protons experience a downfield shift due to the deshielding effect of the N-oxide group. The coupling constants (J-values) between adjacent protons would help in assigning the signals to specific positions on the two different pyridine rings.
Upon complexation with a diamagnetic metal ion, further shifts in the proton signals would be observed, providing information about the coordination site and the conformation of the ligand in the complex. For paramagnetic complexes, the NMR signals would be significantly broadened and shifted, and analysis would be more complex, but could yield information on the magnetic properties of the complex. ¹⁵N NMR would also be highly informative, as the nitrogen chemical shifts are very sensitive to oxidation and coordination.
Illustrative Data Table for ¹H NMR Spectroscopy
No experimental data is available in the searched literature. The table below is for illustrative purposes only. Proton numbering is hypothetical.
| Proton Position | Chemical Shift (δ, ppm) (Free Ligand) | Chemical Shift (δ, ppm) (Complex) | Δδ (ppm) |
| H-2 | Data not available | Data not available | Data not available |
| H-4 | Data not available | Data not available | Data not available |
| H-5 | Data not available | Data not available | Data not available |
| H-6 | Data not available | Data not available | Data not available |
| H-2' | Data not available | Data not available | Data not available |
| H-4' | Data not available | Data not available | Data not available |
| H-5' | Data not available | Data not available | Data not available |
| H-6' | Data not available | Data not available | Data not available |
Proton (¹H) and Carbon (¹³C) NMR for Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of chemical compounds. By analyzing the chemical shifts (δ) in proton (¹H) and carbon-¹³ (¹³C) NMR spectra, detailed information about the electronic environment of each nucleus can be obtained. The position of a signal in an NMR spectrum is highly sensitive to the chemical structure, including the effects of electronegativity, magnetic anisotropy of π-systems, and through-space interactions.
For this compound, the introduction of two N-oxide functional groups significantly alters the electronic distribution compared to the parent 2,3'-bipyridine molecule. The oxygen atoms are strongly electron-withdrawing through inductive effects but can also act as π-donors through resonance. This results in a general deshielding (a shift to higher ppm values) of the protons and carbons on the pyridine rings, particularly those in the ortho (α) and para (γ) positions relative to the N-oxide group.
While specific experimental NMR data for this compound is not detailed in the available literature, the expected shifts can be inferred from data on the parent compound, 2,3'-bipyridine. rsc.org The table below presents the reported ¹H and ¹³C NMR data for 2,3'-bipyridine, which serves as a baseline for understanding the influence of N-oxidation. rsc.org
Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2,3'-Bipyridine Note: This data is for the parent compound, not the N-oxide derivative.
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
|---|---|
| ¹H NMR (400 MHz) | 9.18 (d, J = 2.0 Hz, 1H), 8.75 – 8.65 (m, 1H), 8.63 (dd, J = 4.8, 1.6 Hz, 1H), 8.32 – 8.26 (m, 1H), 7.79 – 7.69 (m, 2H), 7.37 (dd, J = 8.0, 4.8 Hz, 1H), 7.28 – 7.22 (m, 1H) |
| ¹³C NMR (101 MHz) | 154.6, 149.9, 149.8, 148.1, 136.9, 134.7, 134.2, 123.5, 122.7, 120.5 |
Source: rsc.org
Upon N-oxidation to form this compound, the chemical shifts of the protons adjacent to the nitrogen atoms (H-6 and H-2') would be expected to shift significantly downfield due to the strong deshielding effect of the N-oxide group. Similarly, the corresponding carbon atoms (C-2, C-6, C-2', C-6') and the para carbons would also exhibit downfield shifts in the ¹³C NMR spectrum.
Solid-State NMR for Polymer Composites and Intermolecular Interactions
Solid-State NMR (ssNMR) is an indispensable tool for characterizing materials that are insoluble, such as polymer composites and crystalline solids. rsc.org This technique provides insight into the local structure, dynamics, and intermolecular interactions within the solid material, which are often not accessible by solution-state NMR or other analytical methods.
For polymer composites incorporating this compound, ssNMR can be used to investigate:
Dispersion and Distribution: The degree of dispersion of the bipyridine dioxide molecules within a polymer matrix can be evaluated. Techniques measuring proton spin-lattice relaxation times in the rotating frame (T1ρH) can differentiate between domains with different molecular mobility, such as rigid crystalline regions and more mobile amorphous regions of the polymer. scirp.org Variations in these relaxation times upon addition of the N-oxide can indicate the extent of intermolecular interaction between the filler and the polymer matrix. scirp.org
Intermolecular Interactions: ssNMR is highly sensitive to the formation of non-covalent interactions, such as hydrogen bonds or π-π stacking. Cross-polarization magic-angle spinning (CPMAS) experiments can enhance the signals of carbon nuclei that are in close proximity to protons, providing information about the interfaces between the bipyridine dioxide and the polymer. scirp.orgmdpi.com For instance, the formation of hydrogen bonds between the N-oxide oxygen atoms and functional groups on a polymer chain would lead to characteristic changes in the chemical shifts of the involved nuclei. mdpi.com
Structural Elucidation of Insoluble Complexes: In cases where this compound is part of an insoluble coordination polymer, ssNMR is crucial for structural analysis. Studies on related metal-bipyridine polymers have shown that ¹³C ssNMR can clearly distinguish between different ligand coordination environments and even provide information on the oxidation state of the metal center. rsc.org Two-dimensional heteronuclear correlation (HETCOR) experiments can establish through-space proximities between nuclei (e.g., ¹H and ¹³C or ¹H and ¹⁵N), helping to map out the structure of complex networks. polymersynergies.net
While specific ssNMR studies on composites of this compound were not found, the established methodologies are directly applicable for its characterization in solid materials.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns generated upon ionization.
For this compound (C₁₀H₈N₂O₂), the nominal molecular weight is 188 g/mol . nist.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be observed at m/z 188. The fragmentation of this ion provides valuable structural information. Based on studies of related bipyridine-N,N'-dioxides, characteristic fragmentation pathways can be predicted. clockss.org A primary and facile fragmentation for aromatic N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 172 ([M-16]⁺·). clockss.org Another common pathway involves the loss of a hydroxyl radical (·OH), leading to a fragment at m/z 171 ([M-17]⁺). clockss.org Further fragmentation of the pyridine rings would produce smaller ions characteristic of the pyridine skeleton.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| Ion Description | Formula | Predicted m/z |
|---|---|---|
| Molecular Ion | [C₁₀H₈N₂O₂]⁺· | 188 |
| Loss of Oxygen | [C₁₀H₈N₂O]⁺· | 172 |
| Loss of Hydroxyl Radical | [C₁₀H₇N₂O]⁺ | 171 |
| Loss of Two Oxygen Atoms | [C₁₀H₈N₂]⁺· | 156 |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the analysis of polar, large, and thermally fragile molecules with high accuracy and sensitivity. nih.gov Unlike EI, ESI typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for confirming the molecular weight of a compound. nih.gov
The key advantage of HRMS is its ability to measure mass with very high precision (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. researchgate.net This is crucial for distinguishing between compounds that have the same nominal mass but different atomic compositions.
For this compound, ESI-HRMS analysis would be expected to show a prominent ion corresponding to the protonated molecule, [C₁₀H₈N₂O₂ + H]⁺. By comparing the experimentally measured exact mass of this ion with the theoretically calculated mass, the elemental formula can be definitively confirmed. This technique is essential for verifying the identity and purity of a newly synthesized batch of the compound. nih.gov
Table 3: ESI-HRMS Theoretical Mass Data for this compound
| Species | Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Neutral Molecule | C₁₀H₈N₂O₂ | 188.05858 |
| Protonated Molecule [M+H]⁺ | C₁₀H₉N₂O₂⁺ | 189.06640 |
Advanced Structural and Mechanistic Characterization Non Spectroscopic
X-ray Diffraction Studies
X-ray diffraction (XRD) stands as a cornerstone technique for the definitive determination of molecular and crystal structures. Its application to 2,3'-Bipyridine (B14897), 1,1'-dioxide and its derivatives has yielded critical insights into their three-dimensional arrangements and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) offers unparalleled precision in defining the atomic coordinates within a crystalline solid. For N-oxide-functionalized bipyridines, including the dioxide derivative, SC-XRD has been instrumental in confirming their planar structures, a feature that facilitates strong π-stacking interactions beneficial for charge transport in materials science applications. nih.gov
A notable example is the structural determination of the hydrated perchlorate (B79767) salt of a manganese(II) complex with three 2,2′-bipyridine-1,1′-dioxide (a related isomer) ligands, Mn(bipyO₂)₃₂. mdpi.comresearchgate.net This analysis revealed that the complex crystallizes in the monoclinic P2₁/n space group. mdpi.comresearchgate.net The asymmetric unit was found to contain three distinct cationic [Mn(bipyO₂)₃]²⁺ complexes and six perchlorate anions, highlighting the complexity of the crystal packing. mdpi.comresearchgate.net In these complexes, the manganese(II) ion is coordinated by three chelating 2,2′-bipyridine-1,1′-dioxide ligands, adopting a κ² coordination mode to form seven-membered metallacycles. mdpi.comresearchgate.net
The ability to obtain such detailed structural information is crucial for understanding the ligand's coordination behavior and the resulting geometry of the metal complex.
The precise data from SC-XRD allows for a detailed analysis of coordination geometries and the specific lengths of bonds within metal complexes. In the aforementioned [Mn(bipyO₂)₃]²⁺ complex, the environment around the manganese(II) ions is described as octahedral, with minimal structural variations among the three independent cations in the asymmetric unit. mdpi.comresearchgate.net This uniformity suggests a well-defined and stable coordination sphere.
In other bipyridine-based complexes, SC-XRD has revealed distorted tetrahedral or octahedral geometries depending on the specific ligand and metal ion. acs.orgmdpi.com For instance, zinc complexes with 2,2'-bipyridine (B1663995) have shown distorted tetrahedral coordination. acs.org Analysis of bond lengths in these complexes demonstrates clear changes upon reduction, reflecting the population of the π* orbitals of the bipyridine ligand. acs.org Specifically, the bridging C-C bond in the bipyridyl moiety shortens, while the adjacent C-N and Zn-N bonds elongate and shorten, respectively, upon stepwise reduction. acs.org Such detailed bond length analysis provides direct evidence of the electronic changes occurring within the ligand upon redox processes.
Table 1: Selected Bond Lengths and Angles in Bipyridine Complexes
| Complex/Ligand State | Bridging C-C (Å) | C-N (Å) | Zn-N (Å) | N-Zn-N Angle (°) |
| Neutral Bipyridine Complex | 1.485(2) | 1.348(2) | 2.064(14) | 80.11(6) |
| Radical Anionic Bipyridine Complex | 1.4269(16) | 1.384(14) | 1.997(10) | - |
| Dianionic Bipyridine Complex | 1.384(4) | 1.430(4) | 1.958(3) | 86.23(11) |
Data derived from studies on zinc-bipyridine complexes and illustrates the structural changes upon reduction. acs.org
While single crystal XRD provides detailed information on a single crystal, powder X-ray diffraction (PXRD) is invaluable for characterizing the bulk properties of a crystalline material. It is a routine and powerful tool for phase identification, assessing sample purity, and studying crystalline structure and microstructure, including strain, defects, and texture. iucr.org
PXRD is particularly important when suitable single crystals for SC-XRD are not obtainable. iucr.org The technique involves collecting diffraction data from a polycrystalline sample and can be used for ab initio structure determination. iucr.org For instance, the structure of Ni(3-amino-4,4′-bipyridine)[Ni(CN)₄] was determined from synchrotron X-ray powder diffraction data and refined using the Rietveld method. cambridge.org The resulting powder pattern can be submitted to databases like the Powder Diffraction File (PDF) for future reference and phase identification. cambridge.org The reported data typically includes d-spacing values calculated from refined lattice parameters and integrated intensities. cambridge.org
Complementary Electrochemical Analytical Techniques
Electrochemical methods provide a dynamic perspective on the behavior of 2,3'-Bipyridine, 1,1'-dioxide and its complexes, offering insights into their redox properties, reaction mechanisms, and the stability of electrogenerated species.
Controlled-potential bulk electrolysis (CPE) is a powerful technique used to determine the stoichiometry of a redox reaction (i.e., the number of electrons transferred) and to assess the stability of the products formed over a longer timescale than cyclic voltammetry. utexas.eduacs.org By holding the working electrode at a fixed potential, a bulk quantity of the starting material is converted to its product. The total charge passed is measured, which, through Faraday's law, allows for the calculation of the number of electrons involved in the reaction.
CPE has been extensively used to study the electrocatalytic reduction of CO₂ by manganese bipyridyl complexes. nsf.gov In these studies, CPE confirms the product distribution, such as the Faradaic efficiencies for the formation of CO and H₂. nsf.govnih.gov For example, in the study of a Re(bipy-tBu)(CO)₃Cl complex, bulk electrolysis was performed to measure the Faradaic efficiency for CO production, which was found to be 99 ± 2% in acetonitrile. nih.gov This demonstrates the high selectivity of the catalyst. Furthermore, CPE experiments can reveal catalyst stability and potential decomposition pathways over the course of the electrolysis. chemrxiv.org
The diffusion coefficient (D) is a fundamental parameter that quantifies the rate at which a species moves through a solution under a concentration gradient. In electrochemistry, it is crucial for understanding the mass transport of electroactive species to the electrode surface. Various electrochemical techniques can be used to determine the diffusion coefficient.
One common method involves the use of rotating disk electrode (RDE) voltammetry and the Levich equation. For instance, the diffusion coefficient of a Re(bipy-tBu)(CO)₃Cl complex and its singly reduced species were determined using the Levich-Koutecky method to be 1.1 × 10⁻⁵ cm²/s and 8.1 × 10⁻⁶ cm²/s, respectively. nih.gov Another widely used method is chronoamperometry, where the current decay following a potential step is analyzed using the Cottrell equation. utexas.edu The Randles-Ševčík equation, applied to cyclic voltammetry data, can also be used to estimate the diffusion coefficient. researchgate.net
Diffusion coefficients for bipyridyl complexes have been determined in various solvents, including ionic liquids and aprotic molecular solvents, providing insights into the influence of the medium on mass transport. researchgate.net
Table 2: Diffusion Coefficients of Bipyridine Complexes in Various Solvents
| Complex | Solvent | Diffusion Coefficient (D) (cm²/s) |
| [Co(bpy)₃]²⁺ | 3-Methoxypropionitrile (MPN) | 2.6 x 10⁻⁶ |
| [Co(bpy)₃]²⁺ | Acetonitrile (ACN) | 8.7 x 10⁻⁶ |
| Ru(bpy)₃²⁺ in Nafion film | Aqueous | (5 ± 2) x 10⁻¹⁰ |
| Re(bipy-tBu)(CO)₃Cl | Acetonitrile | 1.1 x 10⁻⁵ |
| [Re(bipy-tBu)(CO)₃Cl]⁻ | Acetonitrile | 8.1 x 10⁻⁶ |
This table compiles data from various studies on different bipyridine complexes. nih.govutexas.eduresearchgate.net
Microscopic Techniques for Material Morphology and Surface Analysis
Microscopic techniques are indispensable in materials science for visualizing the surface features and understanding the three-dimensional structure of chemical compounds at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide critical insights into the morphology, topography, and surface interactions of materials, which are essential for correlating their structure with their physical and chemical properties.
Atomic Force Microscopy (AFM) for Nanoscale Topography and Interactions
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The instrument operates by scanning a sharp tip at the end of a flexible cantilever across a sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored to create a three-dimensional topographical map. AFM can also be used to probe nanoscale mechanical, electrical, and magnetic properties.
Despite a thorough search of scientific literature, no specific studies detailing the use of Atomic Force Microscopy for the analysis of this compound could be located. Research on related materials, such as metal-organic frameworks based on pyridine-2,3-dicarboxylate, has utilized AFM to characterize surface roughness and morphology, revealing features like uniformly packed polycrystals or porous and granular structures. However, this information is specific to the studied coordination polymers and cannot be extrapolated to this compound itself.
Data on AFM analysis of this compound is not available in the reviewed literature.
Emerging Trends and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of bipyridine N,N'-dioxides is a critical first step for their application in various fields. Traditionally, the synthesis involves the oxidation of the corresponding bipyridine. For instance, the oxidation of 2,2'-bipyridine (B1663995) to its mono-N-oxide is often achieved using reagents like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA), and further oxidation can yield the 1,1'-dioxide. The synthesis of the parent 2,3'-bipyridine (B14897) can be accomplished through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, or through transition-metal-free methods. mdpi.com
Future research is trending towards the development of more efficient and sustainable synthetic methodologies. Key areas of focus include:
Greener Oxidation Methods: Research is exploring the use of greener oxidants and catalyst systems to minimize waste and avoid harsh reaction conditions. nih.gov For example, the use of hydrogen peroxide with catalysts that can be easily recovered and reused presents a more environmentally friendly approach. nih.gov
Atom-Economical Syntheses: Efforts are being made to develop atom-economical methods that maximize the incorporation of all starting materials into the final product. nih.gov This includes solvent- and halide-free approaches for the functionalization of pyridine (B92270) N-oxides. nih.gov
Flow Chemistry: The application of continuous flow technologies for the synthesis of bipyridine derivatives and their N-oxides is a promising area. Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Direct C-H Functionalization: Instead of pre-functionalizing the pyridine rings, direct C-H activation and subsequent coupling to form the bipyridine scaffold, followed by oxidation, is a more step-economical approach that is gaining traction. mdpi.com
A comparative table of general synthetic methods for bipyridine derivatives is presented below, highlighting the potential for adaptation to 2,3'-Bipyridine, 1,1'-dioxide.
| Synthetic Method | Description | Potential Advantages for this compound Synthesis | General References |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a pyridylboronic acid with a halopyridine. | High yields and tolerance of a wide range of functional groups. | mdpi.com |
| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with a halopyridine. | Effective but raises toxicity concerns due to organotin reagents. | mdpi.com |
| Negishi Coupling | Palladium- or nickel-catalyzed coupling of an organozinc compound with a halopyridine. | Offers good yields and can be an alternative to Stille coupling. | mdpi.com |
| Ullmann Coupling | Copper-mediated homocoupling of halopyridines. | Useful for symmetrical bipyridines, but can require harsh conditions. | mdpi.com |
| Oxidation of Bipyridine | Oxidation of the parent bipyridine using peracids or hydrogen peroxide. | A direct method to obtain the N,N'-dioxide from the bipyridine. | acs.org |
Rational Design of High-Performance Catalysts for Challenging Transformations
Chiral bipyridine N,N'-dioxides have established themselves as powerful Lewis base catalysts in a variety of asymmetric transformations. nih.govresearchgate.net While much of the research has centered on C2-symmetric 2,2'-bipyridine N,N'-dioxides, the principles can be extended to the rational design of catalysts based on the this compound scaffold. thieme.denih.gov The inherent asymmetry of the 2,3'-isomer could lead to unique stereochemical outcomes in catalysis.
Future research directions in this area include:
Asymmetric Catalysis: The exploration of chiral derivatives of this compound as catalysts for enantioselective reactions is a significant area of opportunity. This includes reactions such as allylation, aldol (B89426) reactions, and Michael additions. researchgate.netthieme.de
Tandem and Cascade Reactions: Designing catalysts that can promote multiple transformations in a single pot, leading to the rapid construction of complex molecular architectures.
Photoredox Catalysis: The unique electronic properties of bipyridine N-oxides suggest their potential use in photoredox catalysis, either as ligands for photoactive metal centers or as organophotocatalysts themselves.
The table below summarizes the application of related bipyridine N,N'-dioxides in catalysis, suggesting potential avenues for this compound.
| Catalytic Application | Catalyst Type | Transformation | Key Findings | Reference |
| Asymmetric Allylation | Chiral 2,2'-Bipyridine N,N'-dioxide | Allylation of aldehydes | High enantioselectivity (up to 75% ee) was achieved. | thieme.de |
| Asymmetric Synthesis | Chiral C2-symmetric bipyridine-N,N'-dioxides | Synthesis of optically pure cyclopropanes | Adducts were obtained in high yields (88–98%) and high enantioselectivity (up to 99% ee). | researchgate.net |
| Oxidative Coupling | Chiral Pyridine N-oxides | Dimerization to form atropisomeric bipyridine N,N'-dioxides | A practical and stereoselective method using O2 as the oxidant. | nih.gov |
Exploration of New Coordination Architectures and Metal-Organic Frameworks
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comwikipedia.org Bipyridine-based ligands are widely used in the construction of MOFs due to their excellent coordination ability. cd-bioparticles.netfrontiersin.org While there is extensive research on MOFs from other bipyridine isomers, the use of this compound in this context is an underexplored area. Its asymmetrical nature could lead to novel network topologies and functionalities.
Research has shown that derivatives of bipyridine N,N'-dioxides, such as 2,2′-bipyridine-3,3′-dicarboxylic acid 1,1′-dioxide, can form robust coordination polymers and MOFs with interesting properties. rsc.orgnih.govrsc.orgacs.org For example, a 1D nanotubular coordination polymer with a wall made of edge-sharing hexagons was formed using copper ions and 2,2′-bipyridine-3,3′-dicarboxylate-1,1′-dioxide. nih.gov Another study reported a series of 3D lanthanide-organic coordination polymers with the same ligand, exhibiting interesting photoluminescence properties. rsc.org
Future research will likely focus on:
Synthesis of Novel MOFs: The systematic investigation of the coordination of this compound with various metal ions to create new MOFs with unique structural features.
Functional MOFs: The incorporation of functional groups onto the this compound backbone to create MOFs with tailored properties for applications in gas storage and separation, catalysis, and sensing.
Coordination Polymers: The study of the self-assembly of this compound with different metal salts to form coordination polymers with diverse dimensionalities and properties.
Advanced Computational Methodologies for Predictive Modeling and Materials Discovery
Computational modeling is an increasingly powerful tool in chemical research, enabling the prediction of molecular properties and the rational design of new materials. acs.orgresearchgate.net For bipyridine derivatives, computational methods such as Density Functional Theory (DFT) are used to study their electronic structure, stability, and reactivity. researchgate.net
While specific computational studies on this compound are not widely reported, the methodologies applied to other isomers can be readily adapted. Future research in this area will likely involve:
Predictive Modeling of Catalytic Activity: Using computational tools to screen potential chiral derivatives of this compound as catalysts and to understand the origins of stereoselectivity.
Materials Discovery: Employing high-throughput computational screening to identify promising MOF structures based on this compound for specific applications.
Understanding Electronic Properties: In-depth computational analysis of the electronic structure of this compound and its metal complexes to guide the design of materials for optoelectronic applications.
The following table outlines key computational properties that can be modeled for this compound.
| Computed Property | Relevance | Computational Method | General References |
| Molecular Geometry | Understanding the 3D structure and steric effects. | DFT, Ab initio methods | researchgate.net |
| Electronic Structure (HOMO/LUMO) | Predicting reactivity, redox potentials, and optical properties. | DFT, Time-Dependent DFT (TD-DFT) | acs.orgresearchgate.net |
| Reaction Mechanisms | Elucidating catalytic cycles and predicting reaction barriers. | DFT | researchgate.net |
| Binding Energies | Assessing the stability of metal complexes and host-guest interactions in MOFs. | DFT | researchgate.net |
Integration of this compound into Functional Materials for Optoelectronic and Sensing Applications
Bipyridine-based compounds are integral components of many functional materials due to their unique photophysical and electronic properties. researchgate.net The introduction of N-oxide groups can further modulate these properties, making bipyridine N,N'-dioxides attractive targets for materials science. nih.govfigshare.com The development of n-type conjugated polymers using N-oxide-functionalized bipyridines has been explored, showing that the N-oxide groups act as strong electron-deficient units. nih.gov
Future research directions for integrating this compound into functional materials include:
Organic Light-Emitting Diodes (OLEDs): The synthesis of metal complexes of this compound for use as phosphorescent emitters in OLEDs. The asymmetric nature of the ligand could influence the emission properties. figshare.comacs.org
Sensors: The development of chemosensors based on this compound for the detection of metal ions or other analytes. The coordination of an analyte could lead to a measurable change in the photophysical properties of the molecule.
Photovoltaics: The incorporation of this compound as a ligand in dye-sensitized solar cells (DSSCs) or as a component in organic photovoltaic (OPV) devices.
Q & A
Q. What are the optimized synthetic routes for preparing 2,3'-bipyridine 1,1'-dioxide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 2,3'-bipyridine 1,1'-dioxide typically involves oxidation of 2,2'-bipyridine using reagents like MeReO₃ in the presence of acetic anhydride and water in CH₂Cl₂. Key steps include:
- Oxidation protocol : Reaction at room temperature for 24 hours, followed by column chromatography for purification .
- Critical parameters : Excess acetic anhydride improves yield by stabilizing intermediates, while MeReO₃ acts as a catalyst for oxygen atom transfer. Purity (>98%) is confirmed via HPLC or TLC .
- Troubleshooting : Low yields may arise from incomplete oxidation; repeating the reaction with fresh oxidizing agents or adjusting stoichiometry is recommended .
Q. How can researchers confirm the structural integrity of 2,3'-bipyridine 1,1'-dioxide post-synthesis?
Methodological Answer: Structural validation requires a multi-technique approach:
- Spectroscopic analysis :
- Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 189.066 (C₁₀H₈N₂O₂) .
- X-ray crystallography : Resolve bond angles and dihedral angles between pyridine rings (e.g., C–N–O bond geometry) .
Advanced Research Questions
Q. What electrochemical properties characterize 2,3'-bipyridine 1,1'-dioxide, and how do experimental setups affect observed redox potentials?
Methodological Answer: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) reveal redox behavior:
- Key findings :
- Experimental variables :
- Solvent (e.g., DMF vs. CH₃CN) shifts potentials due to dielectric effects.
- Reference electrode (Ag/AgCl vs. Fc+/Fc) requires correction using internal standards .
- Data interpretation : Overlapping peaks in DPV may signal proton-coupled electron transfer; pH-controlled studies are advised .
Q. How do coordination complexes of 2,3'-bipyridine 1,1'-dioxide with transition metals compare in stability and reactivity?
Methodological Answer: The N-oxide groups enhance metal-binding affinity:
- Synthesis : React with Mn(II), Eu(III), or Cr(III) salts in ethanol/water to form octahedral complexes. Stoichiometry (e.g., 1:3 ligand:metal ratio) is confirmed via Job’s plot .
- Stability : Log K values >10⁶ for Eu(III) complexes indicate strong chelation, validated by UV-vis titration .
- Reactivity : Mn(II) complexes exhibit catalytic activity in oxygen transfer reactions (e.g., epoxidation), monitored by GC-MS .
Q. How should researchers address contradictions in reported pKa values or kinetic data for 2,3'-bipyridine 1,1'-dioxide derivatives?
Methodological Answer: Discrepancies arise from methodological differences:
Q. What mechanistic insights do computational studies (e.g., DFT) provide on the electronic structure of 2,3'-bipyridine 1,1'-dioxide?
Methodological Answer: DFT calculations (B3LYP/6-311++G**) reveal:
- HOMO-LUMO gaps : ~4.5 eV, indicating moderate electron affinity for redox applications .
- Spin density maps : Radical anions localize charge on N-oxide groups, rationalizing rapid CO₂ binding .
- Coordination effects : Metal-ligand bond lengths (e.g., Mn–N = 2.1 Å) correlate with experimental X-ray data .
Q. How does 2,3'-bipyridine 1,1'-dioxide participate in CO₂ sequestration mechanisms under reducing conditions?
Methodological Answer: The radical anion form (generated electrochemically) reacts with CO₂ via:
- Nucleophilic attack : Radical anions (pKa ~40) deprotonate CO₂, forming carboxylate intermediates .
- Kinetics : Rate constants (k ~10⁸ M⁻¹s⁻¹) measured via stopped-flow spectroscopy under inert atmospheres .
- Applications : Integrated into catalytic cycles for CO₂-to-formate conversion; optimize using sacrificial reductants (e.g., TEOA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
